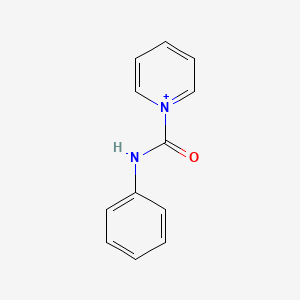![molecular formula C11H22O5Si B14277735 3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione CAS No. 135524-69-5](/img/structure/B14277735.png)
3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione is an organosilicon compound that combines the properties of both silane and diketone functional groups. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione typically involves the reaction of 3-allylpentane-2,4-dione with trimethoxysilane in the presence of a catalyst such as Speier’s catalyst. The reaction proceeds through the silylation of the terminal carbon atom of the allyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione undergoes various chemical reactions, including:
Hydrolysis and Condensation: The trimethoxysilyl group can hydrolyze in the presence of moisture, leading to the formation of silanol groups. These silanol groups can further condense to form siloxane bonds.
Complexation with Metals: The diketone moiety can form complexes with metal ions, which can be used in various catalytic and material science applications.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.
Complexation: Metal salts such as europium, terbium, and ytterbium isopropoxides.
Major Products Formed
Siloxane Polymers: Formed through the condensation of silanol groups.
Metal Complexes: Formed through the interaction of the diketone moiety with metal ions.
Scientific Research Applications
3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione has a wide range of applications in scientific research, including:
Material Science: Used in the synthesis of hybrid organic-inorganic materials, such as sol-gel films containing rare-earth metals.
Catalysis: Acts as a ligand in the formation of metal complexes that can be used as catalysts in various chemical reactions.
Biomedical Applications: Utilized in the development of drug delivery systems and biomedical coatings due to its ability to form strong bonds with biological materials.
Mechanism of Action
The mechanism of action of 3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. The diketone moiety can interact with metal ions to form stable complexes, which can be used in various catalytic and material science applications .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another organosilicon compound with similar silane functionality but different organic moiety.
(3-Glycidyloxypropyl)trimethoxysilane: Contains an epoxy group instead of a diketone moiety.
(3-Chloropropyl)trimethoxysilane: Contains a chloropropyl group instead of a diketone moiety.
Uniqueness
3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione is unique due to its combination of silane and diketone functionalities, which allows it to form strong bonds with both organic and inorganic materials. This dual functionality makes it particularly valuable in the synthesis of hybrid materials and metal complexes .
Properties
CAS No. |
135524-69-5 |
|---|---|
Molecular Formula |
C11H22O5Si |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
3-(3-trimethoxysilylpropyl)pentane-2,4-dione |
InChI |
InChI=1S/C11H22O5Si/c1-9(12)11(10(2)13)7-6-8-17(14-3,15-4)16-5/h11H,6-8H2,1-5H3 |
InChI Key |
OVZVNLLVRWSTET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC[Si](OC)(OC)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


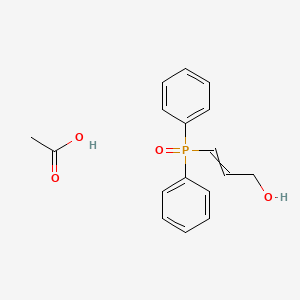
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
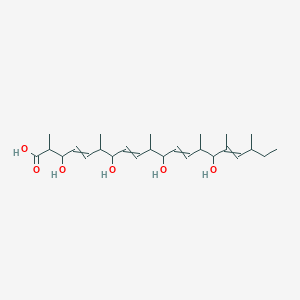
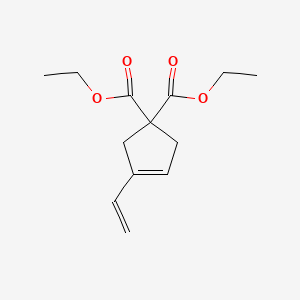
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

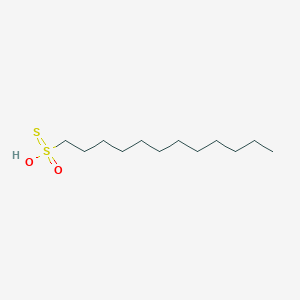

![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
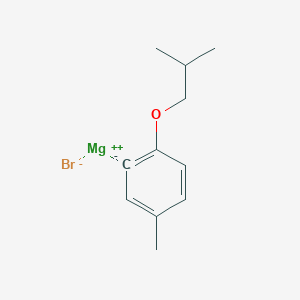

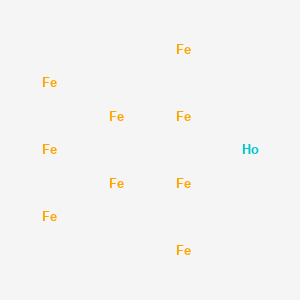
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
